Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate
Overview
Description
Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is a complex organic compound that features a unique combination of adamantane and thiazole moieties. Adamantane is known for its rigid, diamond-like structure, while thiazole is a versatile heterocycle containing both sulfur and nitrogen atoms. This compound’s structure imparts it with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate typically involves the formation of the thiazole ring followed by the introduction of the adamantyl group. One common method involves the reaction of ethyl 2-bromoacetate with 2-aminothiazole in the presence of a base to form the thiazole ring. The adamantyl group is then introduced through a nucleophilic substitution reaction using 1-adamantylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The adamantyl group, due to its hydrophobic nature, can enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-adamantyl)acetate: Similar in structure but lacks the thiazole ring.
1-Adamantylamine: Contains the adamantyl group but lacks the thiazole and ester functionalities.
2-Aminothiazole: Contains the thiazole ring but lacks the adamantyl group.
Uniqueness
Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is unique due to the combination of the adamantyl and thiazole moieties, which imparts it with distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Biological Activity
Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, an adamantyl group, and an ethyl ester, which together may confer various pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant research findings.
Structure and Synthesis
The molecular formula of this compound is . The compound can be synthesized through several methods, typically starting with the preparation of an adamantyl-substituted thiazole intermediate.
Synthesis Overview
- Formation of Thiazole Intermediate : The reaction of 1-adamantylamine with a thiazole derivative.
- Final Product Formation : The intermediate is then reacted with ethyl 3-oxopropanoate in the presence of a suitable catalyst.
This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
Biological Activities
The biological activities of thiazole derivatives are well-documented, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is expected to exhibit similar activities due to its structural characteristics.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Many thiazole compounds have MIC values ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria .
- Comparative Analysis : this compound's unique adamantyl substitution may enhance its lipophilicity and cellular uptake compared to simpler thiazoles.
Anticancer Potential
Research indicates that thiazole derivatives can interact with specific molecular targets involved in cancer progression. For example:
- P-glycoprotein Interaction : Some studies suggest that thiazole compounds can stimulate ATPase activity in P-glycoprotein, which may enhance their efficacy in overcoming drug resistance in cancer cells .
- In Vivo Studies : In animal models, certain thiazole derivatives have shown reduced tumor volume and weight without apparent side effects .
The mechanism by which this compound exerts its biological effects involves several interactions:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The thiazole ring can participate in hydrogen bonding and π-π interactions with biological receptors.
Comparative Analysis with Other Thiazole Derivatives
To better understand the potential of this compound, a comparison with other known thiazole derivatives is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Aminothiazole | Contains amino group at position 2 | Antimicrobial, anticancer |
Thiazole-4-carboxylic acid | Carboxylic acid at position 4 | Anti-inflammatory |
5-(4-fluorobenzylidene)-thiazolidinone | Contains a benzylidene moiety | Antibacterial |
The adamantyl substitution in this compound potentially enhances its pharmacokinetic profile compared to these simpler derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. Key findings include:
- Antiproliferative Activity : Certain analogs demonstrated significant antiproliferative effects on cancer cell lines .
- Structure-Activity Relationship (SAR) : Modifications to the thiazole ring and adamantyl group have been shown to influence both antimicrobial and anticancer activities significantly .
Properties
IUPAC Name |
ethyl 2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-22-15(21)14(20)19-16-18-13(9-23-16)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMPOMNVNXBJHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302904-46-7 | |
Record name | ETHYL ((4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL)AMINO)(OXO)ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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